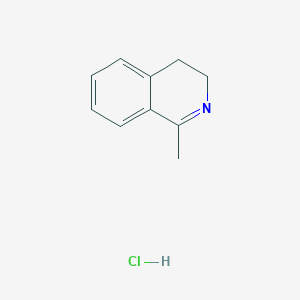

1-methyl-3,4-dihydroisoquinoline Hydrochloride

Description

1-Methyl-3,4-dihydroisoquinoline hydrochloride is a synthetic heterocyclic compound belonging to the dihydroisoquinoline class. Its molecular formula is C₁₀H₁₁N·HCl, with an average molecular weight of 181.66 g/mol (base: 145.21 g/mol + HCl) . It is synthesized via the Bischler-Napieralski reaction, where β-phenylethylacetamide is treated with dehydrating agents like polyphosphoric acid . The free base form, 1-methyl-3,4-dihydroisoquinoline, is a colorless oil (b.p. 75°C at 0.79 mbar) and serves as a precursor for pharmaceuticals, such as pyrimidine derivatives .

Properties

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUZPOADJHTSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroisoquinoline Hydrochloride can be synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically involves heating the reactants under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydroisoquinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

1-Methyl-3,4-dihydroisoquinoline hydrochloride serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It can be synthesized through several methods, including:

- Cyclization of N-acyl derivatives : This method involves the use of dehydrating agents such as phosphorus oxychloride or zinc chloride to facilitate the cyclization process.

- One-pot synthesis methods : Recent advancements have introduced simplified one-pot methods that yield high purity and efficiency, reducing the need for extensive purification processes .

The compound is also involved in various chemical reactions:

- Oxidation : It can be oxidized to form quinoline derivatives using agents like potassium permanganate.

- Reduction : The compound can be reduced to tetrahydroisoquinoline derivatives with reducing agents like lithium aluminum hydride.

- Substitution reactions : It can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Biological Research Applications

The biological activities of this compound are of significant interest due to its pharmacological potential. Key areas of research include:

- Antioxidant Properties : Studies have shown that this compound exhibits strong antioxidant capabilities, which can mitigate oxidative stress in cells. For example, in a DPPH scavenging assay, treated cells demonstrated a reduction of oxidative stress markers compared to control groups.

| Assay Type | Control Group (Mean) | Treated Group (Mean) | p-value |

|---|---|---|---|

| DPPH Scavenging | 12.5% | 45.2% | <0.01 |

| ABTS Scavenging | 10.8% | 40.1% | <0.01 |

| FRAP Assay | 0.15 mmol/L | 0.45 mmol/L | <0.01 |

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The results indicate a dose-dependent inhibition of MAO activity, suggesting its potential therapeutic application in treating mood disorders.

| Concentration (µM) | MAO Activity (% Inhibition) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 70 |

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and receptor activities.

Industrial Applications

In addition to its roles in research and synthesis, this compound is utilized in various industrial applications:

- Production of Dyes and Pigments : Its chemical properties make it suitable for use in the synthesis of dyes and pigments.

- Chemical Manufacturing : The compound is also employed as a building block in the production of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Substituent Effects on Reactivity

- Reaction with Anhydrides: 1-Methyl-3,4-dihydroisoquinoline reacts with glutaconic anhydride to form 11b-methylbenzo[a]quinolizin-4-one (56% yield) via nucleophilic attack and cyclization . In contrast, 1-chloroisoquinoline under similar conditions yields benzo[a]quinolizin-4-one, highlighting the methyl group's electronic influence on regioselectivity . Steric hindrance from bulkier substituents (e.g., benzyl, isopropyl) reduces reactivity in cycloadditions compared to the methyl variant .

- Asymmetric Transfer Hydrogenation (ATH): In ATH reactions, 1-methyl-3,4-dihydroisoquinoline exhibits moderate stereoselectivity, with reaction rates influenced by the base (e.g., DIPEA > TEA) . However, stereoselectivity is less pronounced than in chiral substrates like (R)-1,4-dimethyl-DHIQ .

Stereochemical and Kinetic Behavior

- Enantioselectivity : The methyl derivative shows inconsistent stereochemical outcomes in ATH, with enantiomeric excess (ee) dependent on enzyme age and base choice .

- Reaction Rates: Tertiary bases (e.g., DIPEA) accelerate reactions more effectively than secondary or aromatic bases for 1-methyl-DHIQ, unlike other dihydroisoquinolines where rate trends differ .

Key Research Findings

Cycloaddition Scope: 1-Methyl-DHIQ participates in Castagnoli–Cushman reactions with monocyclic anhydrides (e.g., succinic, glutaric) to form tricyclic systems, a pathway less accessible to bulkier analogs .

Catalytic Challenges : Despite its utility, enantioselectivity in reductions remains unpredictable, necessitating substrate-specific optimization .

Biological Activity

1-Methyl-3,4-dihydroisoquinoline hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a heterocyclic compound derived from isoquinoline. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antioxidant Properties: The compound has shown notable antioxidant capabilities, which can protect cells from oxidative stress and damage caused by free radicals.

- Enzyme Inhibition: It acts as an inhibitor for specific enzymes, modulating their activity and influencing various metabolic pathways. For instance, it has been studied for its interaction with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .

- Neuroprotective Effects: Some studies suggest that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

The mechanism of action of this compound involves its binding to specific receptors and enzymes. It primarily acts through:

- Receptor Modulation: The compound can modulate neurotransmitter receptors, influencing mood and cognitive functions.

- Enzyme Interaction: It inhibits enzymes such as MAO, affecting the levels of neurotransmitters like serotonin and dopamine in the brain .

Study on Antioxidant Activity

A study assessed the antioxidant properties of this compound using various assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to control groups.

| Assay Type | Control Group (Mean) | Treated Group (Mean) | p-value |

|---|---|---|---|

| DPPH Scavenging | 12.5% | 45.2% | <0.01 |

| ABTS Scavenging | 10.8% | 40.1% | <0.01 |

| FRAP Assay | 0.15 mmol/L | 0.45 mmol/L | <0.01 |

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, the effect of this compound on MAO was evaluated:

| Concentration (µM) | MAO Activity (% Inhibition) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 70 |

The compound exhibited a dose-dependent inhibition of MAO activity, indicating its potential as a therapeutic agent for disorders related to neurotransmitter imbalances .

Q & A

Q. How can enantioselective hydrogenation be optimized for synthesizing 1-methyl-tetrahydroisoquinoline (THIQ) derivatives?

- Methodological Answer : Asymmetric transfer hydrogenation (ATH) using chiral catalysts like Josiphos ligands or Ir-based complexes under high hydrogen pressure (e.g., 100 bar) and elevated temperatures (55–60°C) achieves enantiomeric excess (ee) >90%. Pre-catalyst activation with hydrochloric acid improves reactivity by stabilizing the imine intermediate . Kinetic resolution during catalytic cycles can further enhance selectivity.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Variability may arise from substituent positioning (e.g., bromination at the 7-position vs. other sites) or assay conditions (e.g., bacterial strain specificity). To address discrepancies:

- Perform dose-response curves across multiple cell lines or microbial strains.

- Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .

- Validate target engagement via enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations) with experimental validation:

- Synthesize fluorescent or radiolabeled probes (e.g., ¹⁴C-labeled derivatives) for binding affinity measurements.

- Use X-ray crystallography to resolve ligand-protein co-structures.

- Conduct competitive inhibition assays with known substrates (e.g., ATP for kinases) to identify binding sites .

Data Analysis and Experimental Design

Q. What analytical techniques differentiate degradation products from the parent compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass detection identifies degradation impurities (e.g., hydrolyzed or oxidized byproducts). Compare retention times and fragmentation patterns against synthetic standards. For example, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline hydrochloride (CAS 57196-61-9) is a known degradation product detectable via reverse-phase HPLC .

Q. How can isotopic labeling (e.g., D6-dimethoxy analogs) improve pharmacokinetic studies?

- Methodological Answer : Deuterated derivatives (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline hydrochloride) enhance metabolic stability tracking. Use LC-MS to monitor deuterium retention in vivo. These analogs also serve as internal standards for quantitative bioanalysis, reducing matrix effects in plasma or tissue samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.